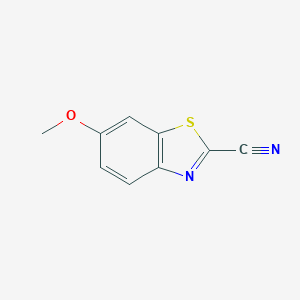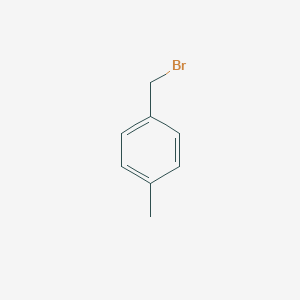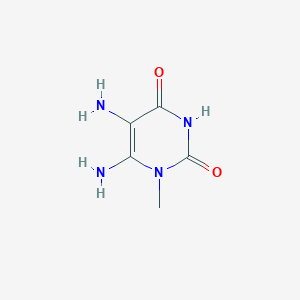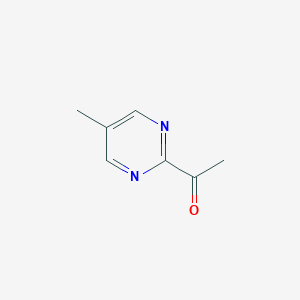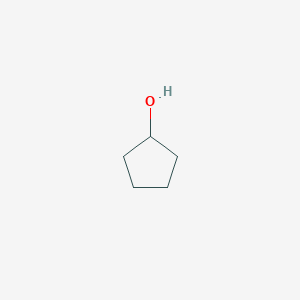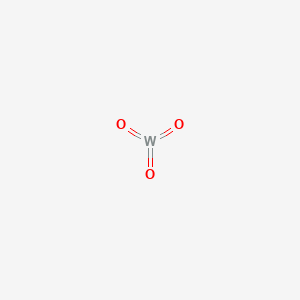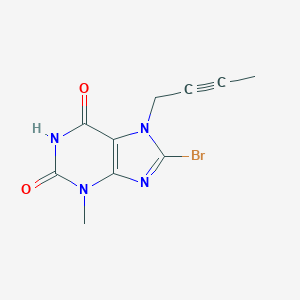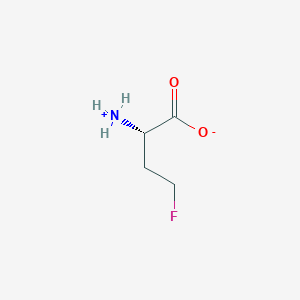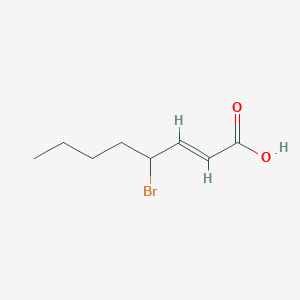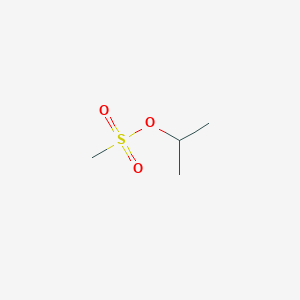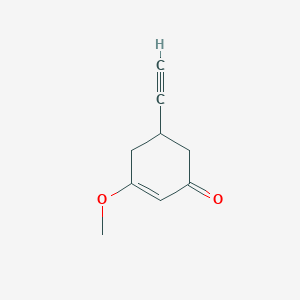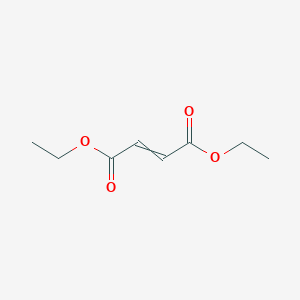
Fumarato de dietilo
Descripción general
Descripción
Diethyl fumarate is a dieter obtained by the formal condensation of fumaric acid with ethanol. It has a role as a metabolite. It is functionally related to a fumaric acid.
Aplicaciones Científicas De Investigación
Modulación de las enfermedades neurodegenerativas
El fumarato de dietilo y sus derivados se han explorado por su potencial para tratar enfermedades neurodegenerativas. Pueden modular la microglía, las células inmunitarias residentes del sistema nervioso central, que están implicadas en afecciones neurodegenerativas como la esclerosis múltiple (EM) y la enfermedad de Alzheimer .
Tratamiento de la psoriasis y la esclerosis múltiple
Los ésteres del ácido fumárico, incluido el this compound, se han reutilizado para tratar afecciones como la psoriasis y la EM debido a sus propiedades antiinflamatorias y antioxidantes . Funcionan modulando el sistema inmunológico y reduciendo la inflamación.
Síntesis orgánica
En el campo de la química orgánica, el this compound se usa como intermedio para diversas síntesis. Es un compuesto electrófilo que participa en reacciones como la reacción de Diels-Alder, que es fundamental para crear moléculas orgánicas complejas .
Farmacología
Las aplicaciones farmacológicas del this compound son vastas. Se está investigando su papel en las enfermedades cardiovasculares, el cáncer, los trastornos oculares y otras afecciones en las que están involucradas la inflamación y el estrés oxidativo .
Ciencia de los materiales
Este compuesto encuentra uso como intermedio en la producción de plastificantes, agentes aromatizantes y revestimientos de superficie. Es una materia prima crucial en la síntesis de productos farmacéuticos, agroquímicos y colorantes .
Mecanismo De Acción
Target of Action
Diethyl fumarate, like its close relative dimethyl fumarate, is an electrophilic compound that primarily targets the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . Additionally, diethyl fumarate also targets the gasdermin D (GSDMD) protein, a key player in the process of pyroptosis, a form of programmed cell death .
Mode of Action
Diethyl fumarate is thought to interact with its targets through a process of alkylation . This involves the compound reacting with thiol groups in the target proteins, leading to modifications that can alter the function of these proteins . For instance, diethyl fumarate can react with GSDMD at crucial cysteine residues, preventing its interaction with caspases and thereby limiting its ability to induce cell death .
Biochemical Pathways
Diethyl fumarate influences several biochemical pathways. It up-regulates the Nrf2 pathway , leading to an increased expression of Nrf2 target genes . These genes are involved in the production of antioxidant enzymes and molecules that help the cell respond to oxidative stress . Furthermore, diethyl fumarate can inhibit the maturation of dendritic cells by suppressing both NF-κB and ERK1/2-MSK1 signaling pathways .
Pharmacokinetics
Dimethyl fumarate is rapidly and extensively metabolized by esterases to its active metabolite, monomethyl fumarate (MMF) . The pharmacokinetic parameters of MMF, including maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration–time curve, have been studied .
Result of Action
The activation of the Nrf2 pathway by diethyl fumarate leads to an increased production of antioxidant enzymes and molecules, helping the cell to better respond to oxidative stress . This can have a protective effect on cells, reducing damage and promoting survival . The inhibition of GSDMD by diethyl fumarate can prevent pyroptosis, thereby reducing inflammation and cell death .
Action Environment
The action of diethyl fumarate can be influenced by various environmental factors. For instance, the compound’s electrophilic nature means that it can react with a variety of nucleophiles present in the cellular environment . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other reactive species .
Safety and Hazards
Direcciones Futuras
The use of Diethyl fumarate in various disease models, particularly its targeting of specific intracellular signal transduction cascades in cancer, is a subject of ongoing research . The therapeutic mechanism of action for Diethyl fumarate is still unclear, but a better understanding of the biological pathways targeted by Diethyl fumarate is emerging .
Análisis Bioquímico
Biochemical Properties
It is known that fumarase, a well-known tricarboxylic-acid-cycle enzyme in the mitochondrial matrix, is involved in generating energy for the cell through a metabolic pathway called the Krebs cycle .
Cellular Effects
Studies on dimethyl fumarate, a related compound, have shown that it can affect various types of cells and cellular processes . For example, it has been shown to reduce the severity of experimental autoimmune encephalomyelitis in mice .
Molecular Mechanism
It is known that dimethyl fumarate, a related compound, is quickly hydrolyzed by esterases in the gastrointestinal tract, tissues, and blood to form monomethyl fumarate (MMF), its active metabolite .
Temporal Effects in Laboratory Settings
It is known that the compound has certain thermophysical properties, such as a specific boiling point and critical temperature .
Dosage Effects in Animal Models
Studies on dimethyl fumarate, a related compound, have shown that it can have significant effects at certain dosages .
Metabolic Pathways
Diethyl fumarate is involved in the Krebs cycle, a key metabolic pathway in cells
Transport and Distribution
Studies on fumarate, a related compound, have shown that it can be detected in living cells in vivo and animal tissues ex vivo .
Subcellular Localization
It is known that fumarase, a related compound, is mainly localized in mitochondria and significant amounts of this protein are not present in the cytosol .
Propiedades
| { "Design of the Synthesis Pathway": "Diethyl fumarate can be synthesized by esterification of fumaric acid with ethanol in the presence of a strong acid catalyst.", "Starting Materials": ["Fumaric acid", "Ethanol", "Strong acid catalyst (e.g. sulfuric acid)"], "Reaction": [ "Add fumaric acid and ethanol to a round-bottom flask", "Add a few drops of strong acid catalyst to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the diethyl fumarate with a suitable organic solvent", "Purify the product by recrystallization or distillation" ] } | |
Número CAS |
623-91-6 |
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
diethyl but-2-enedioate |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
IEPRKVQEAMIZSS-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(=O)OCC |
SMILES |
CCOC(=O)C=CC(=O)OCC |
SMILES canónico |
CCOC(=O)C=CC(=O)OCC |
Punto de ebullición |
214 °C |
Color/Form |
White crystal or in liquid form |
Densidad |
1.0452 g/cu cm at 20 °C |
Punto de inflamación |
104 °C Closed Cup |
melting_point |
0.8 °C |
| 623-91-6 | |
Descripción física |
Colorless liquid; [CHEMINFO] |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
26298-06-6 |
Solubilidad |
Insoluble in water; soluble in acetone and choloform SLIGHTLY SOL IN WATER |
Sinónimos |
Fumaric Acid Diethyl Ester; (2E)-2-Butenedioic Acid Diethyl Ester; (E)-But-2-enedioic Acid Diethyl Ester; Diethyl Fumarate; Ethyl Fumarate; NSC 20954; (E)-2-Butenedioic Acid Diethyl Ester; (2E)-2-Butenedioic Acid Diethyl Ester; |
Densidad de vapor |
5.93 (Air = 1) |
Presión de vapor |
0.17 [mmHg] Vapor pressure: 1 mm Hg at 53.2 °C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diethyl fumarate?
A1: Diethyl fumarate has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: Are there any spectroscopic techniques used to characterize Diethyl fumarate?
A2: Yes, several spectroscopic techniques are commonly employed. * Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are used to determine the structure and purity of DEF. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and analyze the purity of DEF. [, , ]
Q3: What is the solubility of Diethyl fumarate?
A3: Diethyl fumarate is soluble in most organic solvents but insoluble in petroleum ether. []
Q4: How does Diethyl fumarate behave under high pressure with CO2?
A4: Studies on the vapor-liquid equilibria of DEF with supercritical CO2 show that the amount of CO2 dissolved in the liquid DEF increases with pressure and decreases with temperature. This information is relevant for potential extraction and purification processes. []
Q5: Can Diethyl fumarate participate in Diels-Alder reactions?
A5: Yes, DEF acts as a dienophile in Diels-Alder reactions. For example, it reacts with perfluorocyclopentadiene to yield a Diels-Alder adduct. This reaction follows the "cis" principle, favoring the formation of the cis isomer. []
Q6: What is the role of Diethyl fumarate in free radical polymerization?
A6: DEF is often used as a comonomer in free radical polymerization. Research has focused on its copolymerization with:* Styrene: This reaction, often catalyzed by zinc bromide, has been studied extensively, including investigations into electroinitiation, photoinitiation, and the influence of penultimate-unit effects on polymerization kinetics. [, , , , ]* Vinyl Acetate: Studies have investigated the influence of temperature and comonomer composition on the polymerization rate and molecular weight. []
Q7: Has Diethyl fumarate been used in electrocatalytic reactions?
A7: Yes, research has explored the electrocatalytic hydrogenation of DEF. Factors such as the electrode material (Fe showed promise), current density, pH, supporting electrolyte, and co-solvent significantly influence the reaction efficiency. []
Q8: How does the structure of Diethyl fumarate influence its reactivity in radical additions?
A9: Studies comparing DEF with its cis isomer, diethyl maleate, in reactions with α-hydroxyalkyl radicals show distinct stereoselectivity. This difference highlights how the geometry of the alkene influences its interaction with the attacking radical. []
Q9: Are there challenges in formulating Diethyl fumarate for specific applications?
A10: Yes, DEF's properties can pose formulation challenges, particularly in biomedical contexts. Research has explored using DEF as a crosslinking agent for biodegradable polymers like poly(propylene fumarate) (PPF). This approach aims to improve the mechanical properties and degradation behavior of these materials for applications such as bone tissue engineering. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
